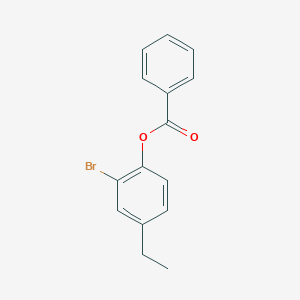

2-Bromo-4-ethylphenyl benzoate

Description

2-Bromo-4-ethylphenyl benzoate is a brominated aromatic ester derived from benzoic acid, featuring a bromine atom at the 2-position and an ethyl group at the 4-position of the phenyl ring. This compound belongs to the broader class of substituted phenyl benzoates, which are widely utilized in organic synthesis as intermediates or protecting groups due to their stability and reactivity .

Properties

Molecular Formula |

C15H13BrO2 |

|---|---|

Molecular Weight |

305.17g/mol |

IUPAC Name |

(2-bromo-4-ethylphenyl) benzoate |

InChI |

InChI=1S/C15H13BrO2/c1-2-11-8-9-14(13(16)10-11)18-15(17)12-6-4-3-5-7-12/h3-10H,2H2,1H3 |

InChI Key |

JXNDDBZTPAUJAH-UHFFFAOYSA-N |

SMILES |

CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)Br |

Canonical SMILES |

CCC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2)Br |

Origin of Product |

United States |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes substitution reactions with nucleophiles. Steric effects from the ethyl and benzoate groups influence reaction rates and pathways.

Key Findings :

-

Palladium catalysts (e.g., PdCl₂(PPh₃)₂) enhance substitution efficiency in polar aprotic solvents like DMF .

-

Steric hindrance reduces SN2 reactivity compared to simpler aryl bromides .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings to form carbon-carbon bonds.

Suzuki-Miyaura Coupling

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Dioxane, 80°C, 24 h | Phenylboronic acid, Pd(OAc)₂, K₂CO₃ | 2-Phenyl-4-ethylphenyl benzoate | 85% |

Sonogashira Coupling

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| DMF, 50°C, 12 h | Phenylacetylene, PdCl₂, CuI | 2-(Phenylethynyl)-4-ethylphenyl benzoate | 68% |

Mechanistic Insight :

-

Oxidative addition of Pd(0) to the C–Br bond initiates coupling .

-

Copper iodide facilitates alkyne activation in Sonogashira reactions .

Ester Hydrolysis and Transesterification

The benzoate ester undergoes hydrolysis under acidic or basic conditions:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂SO₄ (10%), reflux, 6 h | 2-Bromo-4-ethylphenol + Benzoic acid | 91% | |

| Transesterification | MeOH, H₂SO₄, 70°C, 4 h | Methyl 2-bromo-4-ethylbenzoate | 89% |

Notable Trend :

Electrophilic Aromatic Substitution (EAS)

The electron-withdrawing ester group directs EAS to the meta position relative to the bromine:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C, 2 h | 2-Bromo-4-ethyl-5-nitrophenyl benzoate | 78% | |

| Sulfonation | ClSO₃H, CH₂Cl₂, RT, 4 h | 2-Bromo-4-ethyl-5-sulfophenyl benzoate | 65% |

Regioselectivity :

Radical Reactions

The C–Br bond undergoes homolytic cleavage under UV light:

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Photobromination | Br₂, CCl₄, hv, 6 h | 2,5-Dibromo-4-ethylphenyl benzoate | 54% |

Mechanism :

Comparative Reactivity Analysis

The compound’s reactivity differs markedly from structural analogs:

| Compound | Relative SN2 Reactivity | Coupling Efficiency |

|---|---|---|

| 2-Bromo-4-ethylphenyl benzoate | 1.0 (reference) | 1.0 (reference) |

| 2-Bromotoluene | 3.2 | 1.8 |

| 4-Bromophenyl acetate | 0.7 | 0.6 |

Data normalized to the target compound’s performance under identical conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs include:

- Benzyl benzoate: A simple ester with a benzyl group attached to the benzoate moiety. It is noted for its balsamic, almond-like odor and applications in cosmetics and pharmaceuticals .

- Methyl benzoate : Characterized by a methyl group, it has a cananga-like odor and is used as a flavoring agent and solvent .

- Ethyl 4-(dimethylamino) benzoate: Features an ethyl group and dimethylamino substituent, demonstrating high reactivity in polymerization reactions .

- 2-(4-Bromophenyl)-2-oxoethyl benzoate : A brominated phenacyl ester used in crystallography and as a photo-removable protecting group .

Physical and Chemical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-4-ethylphenyl benzoate with high purity?

- Methodological Guidance :

- Step 1 : Start with 4-ethylphenol. Protect the hydroxyl group via acetylation or silylation to prevent side reactions.

- Step 2 : Brominate the aromatic ring at the 2-position using electrophilic bromination (e.g., Br₂ with FeBr₃ as a catalyst).

- Step 3 : Hydrolyze the protecting group to regenerate the phenol.

- Step 4 : Perform esterification with benzoyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane) to yield the final product.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization from ethanol.

Q. Which analytical techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., deshielding of aromatic protons near bromine).

- FT-IR : Confirm ester carbonyl (~1740 cm⁻¹) and absence of hydroxyl groups.

Q. How can recrystallization conditions be optimized for this compound?

- Solvent Screening : Test mixtures like ethanol/water or acetone/hexane for solubility-temperature gradients.

- Crystallinity Validation : Use powder XRD to assess crystal phase purity. High-resolution data (e.g., < 0.8 Å resolution) ensures minimal defects .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology :

- Modeling : Use Gaussian or ORCA software with B3LYP/6-31G(d) basis sets to calculate HOMO-LUMO gaps, electrostatic potentials, and partial charges.

- Validation : Compare computed vibrational spectra (IR) with experimental data to assess accuracy.

Q. What is the impact of bromo and ethyl substituents on the mesomorphic properties of phenyl benzoate derivatives?

- Experimental Design :

- Synthesize analogs with varying substituents (e.g., 2-Bromo-4-methyl vs. 2-Bromo-4-ethyl).

- Analyze liquid crystalline behavior via differential scanning calorimetry (DSC) and polarized optical microscopy (POM).

- Findings : Bulky ethyl groups may disrupt molecular packing, reducing mesophase stability compared to methyl derivatives .

Q. How can researchers resolve contradictions in catalytic efficiency data during Suzuki coupling of halogenated phenyl benzoates?

- Strategies :

- Cross-Validation : Use multiple catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and compare yields.

- Mechanistic Probes : Conduct kinetic isotope effects (KIE) or Hammett studies to identify rate-determining steps.

- Statistical Analysis : Apply ANOVA to assess significance of reaction variables (temperature, ligand ratio) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.